1(2H)-Pyrazinecarboxylic acid, 4-[2-[(3-chlorophenyl)amino]-2-oxoethyl]tetrahydro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[2-(3-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a chemical compound with the molecular formula C15H19ClN2O3 and a molecular weight of 310.78 g/mol . This compound is used in various biochemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of ETHYL 4-[2-(3-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves the reaction of 3-chloroaniline with ethyl 2-oxoacetate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Chemical Reactions Analysis
ETHYL 4-[2-(3-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
ETHYL 4-[2-(3-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(3-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 4-[2-(3-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds, such as:
ETHYL 4-[2-(3-CHLOROPHENYL)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: This compound has a similar structure but differs in the substitution pattern on the aromatic ring.
ETHYL ((2-(3-CHLOROANILINO)-2-OXOETHYL)THIO)ACETATE: This compound contains a sulfur atom in place of the oxygen atom in the ester group, leading to different chemical and biological properties.
ETHYL 4-[2-(3-CHLOROANILINO)-2-OXOETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H20ClN3O3 |
---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20ClN3O3/c1-2-22-15(21)19-8-6-18(7-9-19)11-14(20)17-13-5-3-4-12(16)10-13/h3-5,10H,2,6-9,11H2,1H3,(H,17,20) |
InChI Key |
KWHCCGQHSUMLTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.